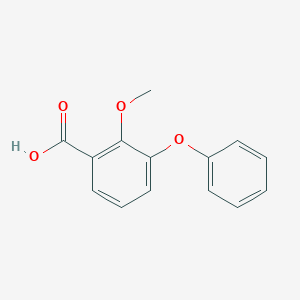![molecular formula C15H12OS B11867214 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one CAS No. 62648-53-7](/img/structure/B11867214.png)
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocycle containing sulfur, which imparts unique properties to its derivatives.
Méthodes De Préparation
The synthesis of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of 1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethanone lies in its specific tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62648-53-7 |
|---|---|
Formule moléculaire |
C15H12OS |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-(2-methylbenzo[g][1]benzothiol-3-yl)ethanone |
InChI |
InChI=1S/C15H12OS/c1-9(16)14-10(2)17-15-12-6-4-3-5-11(12)7-8-13(14)15/h3-8H,1-2H3 |
Clé InChI |
SXDPOJOQDHEBCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


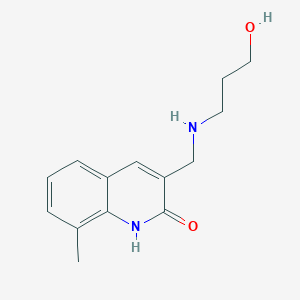
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
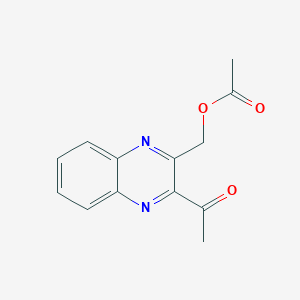
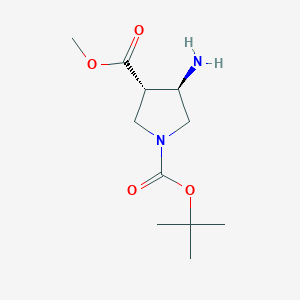


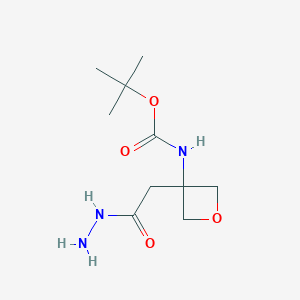


![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)

